molecular formula C13H9F3O B1612332 4-(2-Trifluoromethylphenyl)phenol CAS No. 319014-58-9

4-(2-Trifluoromethylphenyl)phenol

Cat. No. B1612332
M. Wt: 238.2 g/mol
InChI Key: JFDWTNWMEAROQB-UHFFFAOYSA-N
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Description

“4-(2-Trifluoromethylphenyl)phenol” is a chemical compound with the CAS Number: 319014-58-9 . It has a molecular weight of 238.21 .


Molecular Structure Analysis

The linear formula of “4-(2-Trifluoromethylphenyl)phenol” is C13H9F3O . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.21 . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Analytical Chemistry Applications

  • Improvement of Berthelot Reaction: A study highlighted the optimization of the Berthelot reaction for determining ammonium in soil extracts and water, evaluating alternatives to phenol and salicylate substrates to reduce interferences by metallic cations and N-containing organic compounds. The use of the Na salt of 2-phenylphenol (PPS) proved most promising, decreasing interference by amino acids and other organic N compounds significantly (Rhine et al., 1998).

Electrochemistry

  • Electrochemical Behavior in Ionic Liquids: The electrochemistry of phenol and its derivatives, including 4-tert-butyl-phenol, was studied in various ionic liquids, showing oxidation of phenol and phenolate at specific voltages. This research provides insights into the oxidation mechanisms and the formation of phenyl triflate molecules from phenoxyl radicals (Villagrán et al., 2006).

Environmental Science

  • Adsorption Studies on Activated Carbon Fibers (ACFs): The adsorption capacities of ACFs for various substituted phenols were analyzed, with implications for environmental remediation techniques. The study discusses the adsorption isotherms, kinetics, and mechanisms, highlighting the importance of π–π interactions, hydrophobic interactions, and molecular dimensions in the adsorption process (Liu et al., 2010).

Materials Science

  • Development of Novel Polyimides: Highly fluorinated polyimides were synthesized using multitrifluoromethyl-substituted aromatic diamines, demonstrating great solubility, thermal stability, and optical transparency. These materials have potential applications in electronics due to their low dielectric constants and high thermal stability (Tao et al., 2009).

Organic Synthesis

  • Synthesis of 2-(Phenylthio)phenols: A study reported the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling/C-H functionalization, using dimethyl sulfoxide as the oxidant. This method provides a straightforward approach to synthesizing such compounds, which can be useful intermediates in organic synthesis (Xu et al., 2010).

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDWTNWMEAROQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579299
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Trifluoromethylphenyl)phenol

CAS RN

319014-58-9
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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